2-Bromo-5-chloro-3-fluoro-4-iodopyridine
Description
2-Bromo-5-chloro-3-fluoro-4-iodopyridine is a halogen-rich pyridine derivative with the molecular formula C₅HClBrFIN and a molecular weight of 337.5 g/mol. Its structure features bromine (position 2), chlorine (position 5), fluorine (position 3), and iodine (position 4) substituents. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing pentasubstituted pyridines via halogen dance reactions and magnesiation-electrophilic trapping strategies .
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluoro-4-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClFIN/c6-5-3(8)4(9)2(7)1-10-5/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJFIYRNDDGKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276700 | |
| Record name | 2-Bromo-5-chloro-3-fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514798-05-1 | |
| Record name | 2-Bromo-5-chloro-3-fluoro-4-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514798-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloro-3-fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Bromo-5-chloro-3-fluoro-4-iodopyridine typically involves halogenation reactions on pyridine derivatives. One common method includes the sequential introduction of halogens using reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine monochloride (ICl) under controlled conditions . Industrial production methods often employ similar halogenation techniques but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
2-Bromo-5-chloro-3-fluoro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other functional groups.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl derivatives .
Scientific Research Applications
Organic Synthesis
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of various biologically active compounds. It can be utilized in the development of fluorinated pyridine derivatives, which are crucial for creating pharmaceuticals with enhanced properties. For instance, 2-Bromo-5-chloro-3-fluoro-4-iodopyridine can undergo palladium-catalyzed reactions to form biaryl compounds, which are significant in drug discovery and development.
Reactivity Studies
The reactivity of this compound has been studied extensively, particularly its ability to undergo nucleophilic substitution reactions. The presence of bromine, chlorine, and fluorine allows for diverse reaction pathways that can lead to complex molecular architectures. For example, studies have shown that the introduction of fluorine atoms into lead structures improves the physical and biological properties of the resulting compounds .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is utilized in the synthesis of various pharmaceutical agents. Its halogenated nature enables it to participate in reactions such as Suzuki coupling, which is essential for creating aryl-substituted drugs. This compound has been identified as a precursor for several drug candidates aimed at treating conditions such as cancer and neurological disorders .
Biological Activity
Research indicates that halogenated pyridines exhibit significant biological activity. The compound's ability to interact with biological targets makes it a candidate for further exploration in drug design. Its structural features allow it to modulate enzyme activity and influence cellular signaling pathways, which is critical in developing therapeutic agents .
Material Science
Ligand Development
In material science, this compound is used for synthesizing ligands that are vital for catalysis and materials development. The compound can be employed to create dual-pyridine ligands that enhance catalytic efficiency in various chemical reactions. This application is particularly relevant for developing new catalysts that facilitate environmentally friendly chemical processes.
Case Study: Synthesis of Biaryl Compounds
A recent study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through palladium-catalyzed homo-coupling reactions. The results indicated high yields and selectivity, showcasing its potential in drug discovery applications .
Case Study: Fluorinated Pyridines
Another research effort focused on the synthesis of fluorinated pyridines using this compound as a key intermediate. The study highlighted the advantages of incorporating fluorine into molecular frameworks to enhance pharmacokinetic properties, demonstrating its relevance in developing new therapeutics .
Mechanism of Action
The mechanism by which 2-Bromo-5-chloro-3-fluoro-4-iodopyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of multiple halogen atoms allows for selective functionalization and modification of the pyridine ring, enabling the synthesis of a wide range of derivatives with specific properties . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Positioning and Halogen Diversity
The reactivity and applications of halogenated pyridines are highly dependent on the number, type, and position of halogens. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Halogenated Pyridines
Biological Activity
2-Bromo-5-chloro-3-fluoro-4-iodopyridine, with the CAS number 1061357-89-8, is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes multiple halogen substituents, which often enhance its reactivity and biological interactions. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies.
The molecular formula of this compound is C₅H₂BrClF I N, with a molecular weight of 301.88 g/mol. The compound exhibits high gastrointestinal absorption and is classified as a BBB (blood-brain barrier) permeant, which suggests potential central nervous system activity. It has been shown to inhibit CYP1A2, an important enzyme in drug metabolism, while not significantly affecting other CYP enzymes .
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Pharmacological Studies
Several studies have explored the pharmacological implications of halogenated pyridines, including derivatives of this compound.
Case Study: BCL6 Inhibition
A recent study focused on the discovery of inhibitors for the BCL6 protein, which plays a role in various cancers. Although not directly tested on this compound, the findings highlight the importance of pyridine derivatives in developing potent inhibitors for therapeutic purposes .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| This compound | CYP1A2 Inhibitor | Not specified |
| Pyridinylimidazole Derivatives | p38 MAPK Inhibitors | <100 nM |
| BCL6 Inhibitors | Disruption of Protein Interactions | 4.8 nM |
Synthesis and Derivatives
The synthesis of halogenated pyridines such as this compound often involves straightforward halogenation methods. These compounds serve as versatile building blocks in medicinal chemistry, allowing for further modifications that can enhance their biological activity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Bromo-5-chloro-3-fluoro-4-iodopyridine, and how is regiochemical control maintained?
Answer:
The synthesis of heavily halogenated pyridines like this compound typically employs sequential halogenation and halogen dance reactions. A validated approach involves:
- Halogen Dance Reactions : Utilize intermediates such as 3-fluoro-4-iodopyridine, where bromine and chlorine are introduced via directed ortho-metalation or electrophilic substitution. For example, halogen dance reactions on pre-halogenated pyridines enable precise positioning of substituents .
- Regiochemical Control : Use steric and electronic directing groups (e.g., iodine at C4) to guide subsequent halogen introductions. Temperature (-78°C to 0°C) and solvent polarity (THF or Et₂O) are critical to minimize unwanted side reactions .
- Purification : Chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) isolates the target compound.
Basic: Which spectroscopic and analytical techniques are optimal for characterizing halogen positional isomers in this compound?
Answer:
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential:
- ¹H/¹³C NMR : Identify substitution patterns via coupling constants (e.g., fluorine's deshielding effects at C3) and integration ratios .
- ¹⁹F NMR : Detects fluorine’s electronic environment; shifts between -100 to -150 ppm are typical for 3-fluoro-pyridines .
- X-ray Crystallography : Resolves ambiguities in heavy halogen (Br, I) positions, especially when NMR data overlap .
- Elemental Analysis : Confirms halogen stoichiometry (Br, Cl, F, I) with <1% deviation .
Advanced: How can contradictory reactivity data in cross-coupling reactions involving multiple halogens be systematically addressed?
Answer:
Contradictions often arise from competing halogen reactivities (e.g., Br vs. I in Suzuki couplings). Mitigation strategies include:
- Selective Protection/Deprotection : Temporarily mask reactive halogens (e.g., silyl protection for iodine) to prioritize bromine or chlorine reactivity .
- Catalytic Screening : Test Pd/Cu systems with ligands (XPhos, SPhos) that favor specific C–X bond activation. For example, Pd(OAc)₂/XPhos selectively activates C–Br over C–I in Sonogashira couplings .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and adjust conditions (temperature, solvent) to suppress side pathways .
Advanced: What challenges arise during C6 magnesiation of this compound, and how are they optimized?
Answer:
Magnesiation at C6 is hindered by steric bulk from adjacent halogens (Br at C2, I at C4). Key optimizations:
- Grignard Reagents : Use iPrMgCl·LiCl in THF at -30°C to enhance nucleophilicity while avoiding decomposition of sensitive halogens .
- Electrophile Trapping : Immediate quenching with aldehydes or ketones prevents β-hydride elimination. For example, trapping with DMF yields a formyl group at C6 .
- Competing Pathways : Suppress halogen scrambling by maintaining anhydrous conditions and avoiding protic solvents.
Basic: How do steric and electronic effects of multiple halogens influence nucleophilic aromatic substitution (SₙAr) in this compound?
Answer:
- Electronic Effects : Electron-withdrawing halogens (F, Cl) activate the pyridine ring for SₙAr, but heavy halogens (Br, I) at meta/para positions deactivate adjacent sites.
- Steric Hindrance : Bulky iodine at C4 impedes attack at C3/C5, favoring reactions at C6.
- Methodology : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) to overcome deactivation. For example, amination at C6 proceeds efficiently with KHMDS/NH₃ .
Advanced: What strategies enable the synthesis of pentasubstituted pyridines from this compound, and how are competing regiochemical outcomes resolved?
Answer:
- Functionalization via Magnesiation : After C6 magnesiation, introduce electrophiles (e.g., CO₂, Me₃SiCl) to install carboxyl or silyl groups .
- Cross-Coupling Cascades : Sequential Heck/Suzuki reactions exploit residual halogens. For instance, after C6 functionalization, activate C2-Br for biaryl coupling .
- Computational Modeling : DFT calculations predict regiochemical preferences, guiding experimental design to favor desired pathways .
Basic: What are the stability considerations for storing and handling this compound in laboratory settings?
Answer:
- Storage : Keep at -20°C under inert gas (Ar/N₂) to prevent halogen degradation or moisture absorption .
- Handling : Use gloveboxes for air-sensitive reactions. Avoid light exposure (amber glassware) to prevent photolytic decomposition .
- Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates degradation; validate purity via TLC/GC-MS before use .
Advanced: How can computational chemistry aid in predicting reactivity and optimizing synthetic routes for this compound?
Answer:
- DFT Calculations : Model transition states to predict activation barriers for halogen substitution or cross-coupling steps. For example, compute Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) to optimize yields .
- Machine Learning : Train models on halogenated pyridine reaction databases to recommend optimal catalysts or conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
